7-Epiclusianone

描述

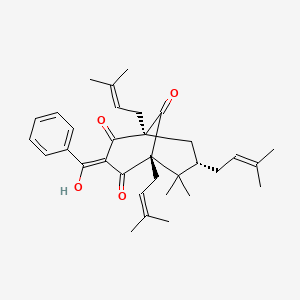

Structure

2D Structure

3D Structure

属性

分子式 |

C33H42O4 |

|---|---|

分子量 |

502.7 g/mol |

IUPAC 名称 |

(1R,3Z,5S,7S)-3-[hydroxy(phenyl)methylidene]-6,6-dimethyl-1,5,7-tris(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione |

InChI |

InChI=1S/C33H42O4/c1-21(2)14-15-25-20-32(18-16-22(3)4)28(35)26(27(34)24-12-10-9-11-13-24)29(36)33(30(32)37,31(25,7)8)19-17-23(5)6/h9-14,16-17,25,34H,15,18-20H2,1-8H3/b27-26-/t25-,32-,33+/m0/s1 |

InChI 键 |

KLFBRRJTELLZLW-RMKGZORESA-N |

SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |

手性 SMILES |

CC(=CC[C@H]1C[C@]2(C(=O)/C(=C(\C3=CC=CC=C3)/O)/C(=O)[C@](C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |

规范 SMILES |

CC(=CCC1CC2(C(=O)C(=C(C3=CC=CC=C3)O)C(=O)C(C2=O)(C1(C)C)CC=C(C)C)CC=C(C)C)C |

同义词 |

7-epi-clusianone 7-epiclusianone clusianone |

产品来源 |

United States |

Isolation, Purification, and Advanced Structural Elucidation Methodologies of 7 Epiclusianone

Definitive Structural and Stereochemical Elucidation of 7-Epiclusianone

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a cornerstone technique in the analysis of natural products, providing vital information on molecular weight and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.

For this compound, techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are employed. researchgate.net By measuring the exact mass of the molecular ion, HRMS can unequivocally confirm the elemental formula as C₃₃H₄₂O₄. This level of precision is crucial for distinguishing this compound from other isomers or compounds with the same nominal mass but different elemental compositions, providing a foundational piece of data for its structural identification.

Tandem mass spectrometry, or MS/MS, is a powerful technique used to deduce the structural connectivity of a molecule. In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The resulting fragmentation pattern provides a roadmap of the molecule's structure.

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule's chemical bonds. The resulting spectrum serves as a molecular "fingerprint," revealing the presence of specific functional groups.

The infrared spectrum of this compound and its derivatives provides key insights into its chemical architecture. Analysis of a copper complex of this compound has shown characteristic absorption bands in the infrared region. researchgate.net For instance, a band observed at 1533 cm⁻¹ is attributed to the C=C stretching vibration of the aromatic ring. researchgate.net

Based on the known structure of this compound, the FTIR spectrum would be expected to display several characteristic absorption bands. These include:

A broad band in the high-frequency region (around 3200-3600 cm⁻¹) corresponding to the O-H stretching of the enol hydroxyl group.

Sharp peaks around 2850-3000 cm⁻¹ due to C-H stretching of the aliphatic parts of the molecule, including the prenyl groups and the bicyclic core.

Strong absorption bands in the range of 1600-1750 cm⁻¹ corresponding to the C=O stretching vibrations of the multiple ketone and benzophenone (B1666685) carbonyl groups. The presence of conjugation and intramolecular hydrogen bonding would influence the exact position of these peaks.

Bands in the 1450-1600 cm⁻¹ region, including the one observed for the copper complex, are characteristic of C=C stretching within the aromatic ring. researchgate.net

These spectral features collectively confirm the presence of the key functional groups that define the this compound molecule.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Absolute Configuration Studies

This compound is a chiral molecule, meaning it exists in non-superimposable mirror-image forms called enantiomers. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining the absolute configuration of these stereogenic centers. These methods rely on the differential interaction of chiral molecules with circularly polarized light.

ORD measures the change in optical rotation as a function of the wavelength of light. A key piece of data for (+)-7-epiclusianone is its specific rotation, which has been reported as [α]ᴅ²⁰ = +66°. This positive value indicates that it rotates plane-polarized light in a dextrorotatory manner at the sodium D-line (589 nm).

Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light as a function of wavelength. For complex molecules, the absolute configuration is often determined by comparing the experimentally measured ECD spectrum with spectra that are computationally predicted for all possible stereoisomers. This comparison allows for the unambiguous assignment of the stereochemistry. For compounds structurally related to this compound, ECD data has been successfully used to establish their absolute configurations. researchgate.net

X-ray Crystallography for Unambiguous Structural Determination

While spectroscopic methods provide powerful inferences about molecular structure, X-ray crystallography offers the most definitive and unambiguous structural determination. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which atomic positions can be precisely determined.

A study involving the redetermination of the structure of (+)-7-epiclusianone provided a detailed crystallographic analysis. The data unambiguously confirmed its molecular structure and established the absolute configuration of its three stereogenic centers as 1R, 5R, and 7S. The refinement of the Flack absolute structure parameter against the diffraction data was key to this assignment. The analysis also revealed an intramolecular O-H···O hydrogen bond involving the enol-hydroxy group.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₃₃H₄₂O₄ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 8.6177 |

| b (Å) | 12.4157 |

| c (Å) | 26.8632 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Z | 4 |

| Absolute Configuration | 1R, 5R, 7S |

Data sourced from PubChem CID 10250003.

Computational Methods (e.g., DP4+ analysis) for Tautomeric Form Confirmation

This compound can exist in several tautomeric forms due to keto-enol equilibria. While NMR spectroscopy can reveal the presence of multiple forms in solution, assigning the correct structures to the observed signals can be challenging and sometimes lead to conflicting results.

Computational methods, particularly DP4+ (statistical analysis based on NMR chemical shift calculations), have become a powerful tool for resolving such ambiguities. In the case of this compound, NMR spectra in deuterated benzene and chloroform revealed two tautomeric forms (B and C) in equilibrium. However, initial energy calculations suggested that other forms (B and E) should be more prevalent, creating a conflict with the experimental data.

To resolve this, a DP4+ analysis was employed. This statistical method compares the experimentally measured ¹H and ¹³C NMR chemical shifts with the shifts calculated for each possible tautomer using density functional theory (DFT). By calculating the probability of each tautomer being the correct structure, DP4+ analysis confirmed that tautomers B and C are indeed the most prevalent forms under the experimental conditions, resolving the initial contradiction and demonstrating the power of computational chemistry in confirming the dynamic structural forms of molecules in solution.

Biosynthetic Pathways and Precursors of 7 Epiclusianone

Proposed Biosynthetic Routes for Polyisoprenylated Benzophenones

The biosynthesis of polyisoprenylated benzophenones (PPBs), including 7-epiclusianone, follows a multi-step pathway that combines elements from both the shikimate and polyketide pathways. nih.gov The general route begins with the formation of a benzophenone (B1666685) scaffold, which is subsequently modified through a series of prenylation and cyclization reactions.

The core structure originates from the condensation of one molecule of benzoyl-CoA, derived from the shikimate pathway, with three molecules of malonyl-CoA, a key component of the polyketide pathway. nih.gov This reaction is catalyzed by a type III polyketide synthase known as benzophenone synthase (BPS), which facilitates the necessary decarboxylative condensations and subsequent intramolecular cyclization to yield 2,4,6-trihydroxybenzophenone (B1214741) (a phlorbenzophenone). nih.gov

Once the aromatic benzophenone core is formed, it undergoes extensive modification by prenyltransferases (PTs). These enzymes attach multiple isoprenoid units, typically in the form of dimethylallyl pyrophosphate (DMAPP), to the phloroglucinol (B13840) ring (B-ring). nih.gov In the case of this compound, which is a tetraprenylated benzophenone, this involves the addition of four isoprene (B109036) units. mdpi.comnih.gov The prenylation steps are often followed by complex, and sometimes spontaneous, cyclization reactions that lead to the characteristic bicyclo[3.3.1]nonane scaffold of compounds like this compound. researchgate.net Research has also proposed that this compound can serve as a precursor itself, undergoing further oxidative rearrangements to form other complex natural products, such as hypsampsone A. researchgate.net

Enzymatic Components and Genetic Basis of this compound Biosynthesis

While the general pathway for PPBs has been outlined for some time, the specific enzymes responsible for the biosynthesis of this compound have been identified more recently. Research on Hypericum sampsonii, a plant known to produce this compound, has led to the discovery of key enzymatic players. researchgate.net

The central enzymes in the final stages of this compound synthesis are bifunctional aromatic prenyltransferases (PTs). researchgate.net These enzymes catalyze both the addition of prenyl groups and the subsequent cyclization reactions. In H. sampsonii, two such enzymes, designated HsCPTa and HsCPTb, have been characterized. They exhibit regiodivergence, meaning they act on the same substrate but produce different stereoisomers. Specifically, these enzymes convert a gem-diprenylated phorbenzophenone precursor into either 7-epi-nemorosone (a type A PPAP) or this compound (a type B PPAP). researchgate.net This discovery highlights the crucial role of these specific prenyltransferases in dictating the final structure of the polycyclic product. The genetic basis for these enzymes has been elucidated through genome mining and biochemical analysis, which identified the biosynthetic gene clusters responsible for producing the precursors to hyperforin (B191548) and related compounds in Hypericum species. researchgate.net

| Enzyme | Enzyme Class | Substrate | Product | Source Organism |

|---|---|---|---|---|

| Benzophenone Synthase (BPS) | Type III Polyketide Synthase | Benzoyl-CoA + 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | Hypericum and Garcinia species |

| HsCPTb | Aromatic Prenyltransferase | gem-Diprenylated Phorbenzophenone | This compound | Hypericum sampsonii |

| HsCPTa | Aromatic Prenyltransferase | gem-Diprenylated Phorbenzophenone | 7-epi-Nemorosone | Hypericum sampsonii |

Isotopic Labeling Studies for Precursor Incorporation

Isotopic labeling is a powerful technique used to trace the metabolic origins of natural products. researchgate.net By feeding an organism with precursors enriched with stable isotopes (like ¹³C) or radioisotopes (like ¹⁴C), scientists can track the incorporation of these labels into the final molecule, thereby confirming the biosynthetic building blocks. researchgate.netresearchgate.net

While specific isotopic labeling studies focusing exclusively on this compound are not prominent in the surveyed literature, extensive research on the closely related and structurally similar polyisoprenylated acylphloroglucinol (PPAP), hyperforin, provides definitive insights that are applicable to the entire class. nih.govmdpi.com Feeding experiments on cut sprouts of Hypericum perforatum with [1-¹³C]glucose and [U-¹³C₆]glucose have been conducted. nih.gov Analysis of the isolated hyperforin by NMR spectroscopy revealed labeling patterns confirming that the phloroglucinol moiety is generated through a polyketide-type mechanism. nih.gov

Furthermore, these studies demonstrated that the five isoprenoid units of hyperforin are derived almost exclusively from the deoxyxylulose phosphate (B84403) (DXP) pathway, not the mevalonate (B85504) pathway. nih.gov Additional feeding studies using isotopically labeled amino acids, such as L-[U-¹³C₅]Valine and L-[U-¹³C₆]Isoleucine, confirmed their role as precursors for the acyl side chains of hyperforin and the related compound adhyperforin, respectively. mdpi.comnih.gov Based on these findings for a prototypical PPAP, the biosynthetic precursors for this compound can be confidently inferred.

| Precursor | Labeled Isotope Used in Studies | Incorporated into | Relevant Pathway |

|---|---|---|---|

| Glucose | ¹³C | Phloroglucinol core and Isoprenoid units | Polyketide and Deoxyxylulose Phosphate (DXP) Pathways |

| Valine | ¹³C | Acyl side chain (in related PPAPs) | Amino Acid Metabolism |

| Isoleucine | ¹³C | Acyl side chain (in related PPAPs) | Amino Acid Metabolism |

Chemoenzymatic Synthesis Approaches Leveraging Biosynthetic Enzymes

The complex, stereochemically dense structure of this compound presents a significant challenge for total chemical synthesis. nih.gov Chemoenzymatic synthesis, which combines the precision of biological catalysts with the flexibility of chemical reactions, offers a powerful alternative for producing these intricate molecules. researchgate.netrsc.org This approach often leverages the very enzymes from the natural biosynthetic pathway to perform key transformations that are difficult to achieve with traditional organic chemistry.

One strategy involves using microbial systems engineered to express key biosynthetic genes. For example, E. coli has been engineered to produce benzophenone precursors by co-expressing a bacterial benzoate-CoA ligase and a plant-derived benzophenone synthase. nih.gov This provides a sustainable source of the core scaffold, which can then be subjected to further enzymatic or chemical modifications.

Another powerful approach utilizes isolated prenyltransferase enzymes. Fungal prenyltransferases, for instance, have shown promise as biocatalysts due to their flexibility in accepting various aromatic substrates. tum.de These enzymes can be used for the regioselective prenylation of synthetic or biologically derived benzophenone cores, guiding the synthesis towards the desired polyisoprenylated product. tum.de Such methods can offer higher conversion yields than using membrane-bound plant enzymes. tum.de The development of one-pot, multi-enzyme cascade reactions further streamlines the synthesis of complex intermediates, demonstrating the potential of integrating different biosynthetic enzymes to construct valuable natural products like this compound and its derivatives. researchgate.netsemanticscholar.org

| Strategy | Key Biosynthetic Enzyme(s) Leveraged | Purpose | Example/Reference |

|---|---|---|---|

| Engineered Microbial Host | Benzoyl-CoA Ligase, Benzophenone Synthase (BPS) | Production of the core 2,4,6-trihydroxybenzophenone scaffold | Engineered E. coli nih.gov |

| In Vitro Biocatalysis | Fungal Prenyltransferases (e.g., AnaPT) | Regioselective C- and O-prenylation of acylphloroglucinol precursors | Use of fungal PTs for higher yields tum.de |

| Coupled Enzyme Reactions | Kinases, Glycosyltransferases | One-pot synthesis of complex isoprenyl phosphate-linked substrates | Synthesis of Und-P linked intermediates researchgate.net |

| Enzymatic Dihydroxylation | Toluene Dioxygenase (TDO) | Generation of enantiopure dihydrocatechol intermediates from aromatics | Synthesis of sesquiterpenoids rsc.org |

Chemical Synthesis, Derivatization, and Analog Development of 7 Epiclusianone

Total Synthesis Strategies for 7-Epiclusianone and its Stereoisomers

The total synthesis of this compound and its stereoisomers has been approached through various methodologies, each aiming to efficiently construct the complex bicyclo[3.3.1]nonane core and control the stereochemistry of its substituents.

Retrosynthetic Analysis and Key Disconnections for the Bicyclo[3.3.1]nonane Core

The central challenge in the synthesis of this compound lies in the construction of its bicyclo[3.3.1]nonane-2,4,9-trione core. rsc.orgrsc.org Retrosynthetic analysis reveals several key disconnections that have been exploited in different synthetic routes.

A common strategy involves disconnecting the bicyclic system at the C1-C2 and C1-C8 bonds, leading back to a monocyclic or acyclic precursor. One prominent approach utilizes a sequential Dieckmann cyclization . rsc.orgrsc.org This strategy envisions the bicyclo[3.3.1]nonane core being formed from a monocyclic β-keto ester, which in turn is derived from an acyclic precursor through an initial Dieckmann condensation. rsc.org This method offers a modular and practical way to build the bridged ring system. rsc.org

Another retrosynthetic approach involves an alkynylation-aldol strategy . uky.edu This plan focuses on constructing the bicyclic core through the strategic formation of carbon-carbon bonds using alkynylation followed by an intramolecular aldol (B89426) condensation. uky.edu

A third key disconnection strategy relies on the intramolecular cyclopropanation of a suitably functionalized precursor. nih.gov This is followed by a regioselective ring opening of the resulting cyclopropane (B1198618) to establish the bicyclo[3.3.1]nonane framework. nih.gov This sequence has been successfully applied to the synthesis of other PPAPs, demonstrating its versatility. nih.gov

The table below summarizes the key retrosynthetic strategies employed for the synthesis of the bicyclo[3.3.1]nonane core of this compound and related PPAPs.

| Retrosynthetic Strategy | Key Disconnections | Precursor Type | Key Reactions |

| Sequential Dieckmann Cyclization | C1-C2, C1-C8 (via two separate cyclizations) | Acyclic diester | Dieckmann condensation |

| Alkynylation-Aldol Strategy | Bonds formed via aldol reaction | Acyclic or monocyclic ketone with alkyne functionality | Alkynylation, Intramolecular Aldol condensation |

| Intramolecular Cyclopropanation | C1-C2, C8-C9 (formed from cyclopropane ring opening) | Functionalized precursor for cyclopropanation | Intramolecular cyclopropanation, Regioselective cyclopropane ring opening |

Stereoselective and Stereocontrolled Synthesis Methodologies

Achieving the correct stereochemistry, particularly at the C7 position to yield the endo configuration of this compound, is a critical aspect of its total synthesis. uky.edu Various stereoselective and stereocontrolled methodologies have been developed to address this challenge.

In syntheses involving Dieckmann cyclizations, the stereochemistry can be influenced by the reaction conditions and the nature of the substrate. For instance, a highly diastereoselective and stereodivergent strategy has been developed for the synthesis of related PPAPs, allowing for the formation of both endo and exo isomers. acs.org This approach often relies on a cascade Dieckmann cyclization to construct the bicyclic core in a single step with high stereocontrol. acs.org

For strategies utilizing cyclopropanation, the stereoselectivity of the cyclopropanation reaction itself is crucial. nih.gov Subsequent steps, such as chemo- and stereoselective hydrogenation, are then employed to establish the final stereogenic centers, including the one at C7. nih.gov

The use of chiral auxiliaries, such as Evans' oxazolidinones, has also been reported for introducing chirality in the synthesis of related PPAPs. researchgate.net This is achieved through stereoselective alkylation, which sets the absolute configuration of key stereocenters early in the synthetic sequence. researchgate.net

Protecting Group Chemistry and Reaction Sequences

Given the multiple reactive functional groups present in the precursors to this compound, the use of protecting groups is often essential to ensure the desired reaction sequence and avoid unwanted side reactions. pressbooks.publibretexts.org The choice of protecting groups is critical and must be compatible with the various reaction conditions employed throughout the synthesis. pressbooks.pub

Commonly, hydroxyl groups are protected, for example, by acetylation. rsc.org In one synthetic route, a phenolic hydroxyl group was protected by acetylation before subsequent oxidation and acylation steps. rsc.org The removal of this protecting group is typically achieved under mild conditions, such as using potassium carbonate, to reveal the final product. rsc.org

The concept of "protecting-group-free" synthesis is an ideal that is pursued to improve synthetic efficiency. nih.gov Some strategies aim to minimize the use of protecting groups by carefully orchestrating the reaction sequence, separating the construction of the core framework from the installation of the peripheral substituents. nih.govresearchgate.net

The following table outlines some of the protecting groups and their roles in the synthesis of this compound and its analogs.

| Functional Group to be Protected | Protecting Group | Conditions for Introduction | Conditions for Removal |

| Phenolic Hydroxyl | Acetyl (Ac) | Acetic anhydride, pyridine (B92270) or other base | Mild base (e.g., K2CO3 in methanol) |

| Carbonyl (Aldehyde/Ketone) | Cyclic Acetal (e.g., from ethylene (B1197577) glycol) | Diol, acid catalyst | Acidic hydrolysis |

| Amino | Boc (tert-butyloxycarbonyl) | Boc2O | Trifluoroacetic acid (TFA) |

| Amino | Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl or Fmoc-OSu | Piperidine |

Semi-Synthesis Approaches from Related Natural Precursors

Semi-synthesis offers a more direct route to this compound and its derivatives by starting from structurally related natural products. One such precursor is guttiferone-A. nih.gov this compound can be derived from guttiferone-A, which is often found in the same plant sources. nih.gov This approach leverages the pre-existing complex scaffold of the natural precursor, significantly shortening the synthetic sequence. The conversion typically involves chemical modifications to the substituents on the bicyclic core.

Design and Synthesis of this compound Analogues and Derivatives

The promising biological activities of this compound have motivated the design and synthesis of analogues and derivatives to explore structure-activity relationships (SAR) and enhance its therapeutic potential. nih.govresearchgate.netnottingham.ac.uk

Structural Modification Strategies for Bioactivity Enhancement

Several strategies have been employed to modify the structure of this compound to improve its bioactivity. One approach involves complexation with metal ions. For example, a novel copper complex of this compound has been synthesized. nih.gov This strategy aims to potentially increase the antimicrobial activity of the parent compound. nih.gov

Another strategy focuses on modifying the peripheral substituents of the bicyclo[3.3.1]nonane core. This can include hydrogenation, methylation, demethylation, and the introduction of additional prenyl or geranyl chains. nottingham.ac.uk These modifications can influence the lipophilicity and steric properties of the molecule, which in turn can affect its interaction with biological targets. The goal of these modifications is often to increase potency against specific targets, such as cancer cell lines or microbes, while potentially reducing cytotoxicity to normal cells. nottingham.ac.uk For instance, derivatives of the related compound clusianone have been synthesized and evaluated for their anticancer activity, with some showing improved efficacy. nottingham.ac.uk

Exploration of Novel Scaffolds Based on the this compound Core

The bicyclo[3.3.1]nonane framework of this compound serves as a versatile scaffold for the development of new bioactive molecules. rsc.org This core is a common feature in a class of natural products known as polycyclic polyprenylated acylphloroglucinols (PPAPs), which are recognized for their structural complexity and diverse pharmacological activities. d-nb.inforesearchgate.net Researchers are actively exploring synthetic strategies to access and modify this core structure to generate novel chemical entities.

Recent synthetic endeavors have focused on creating analogs of this compound, such as 18-hydroxy-7-epi-clusianone and sampsonione P, through methods like sequential Dieckmann cyclization. researchgate.netresearchgate.net These approaches provide a pathway to construct the fundamental core of polycyclic polyprenylated acylphloroglucinols. researchgate.net The development of new synthetic protocols is crucial for producing these complex molecules, which have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. rsc.orgnih.gov The inherent bioactivity of the this compound scaffold makes it a promising starting point for the design of new therapeutic agents. nih.govnih.gov

The exploration of novel scaffolds extends to creating derivatives that can overcome limitations of the natural product, such as poor solubility or metabolic instability, while retaining or enhancing its desired biological effects. acs.org The ability to synthetically access the bicyclo[3.3.1]nonane core allows for systematic modifications and the generation of a library of analogs for structure-activity relationship (SAR) studies. uky.edu These studies are essential for identifying the key structural features responsible for the biological activity and for designing more potent and selective compounds.

Biological Activities and Mechanistic Investigations of 7 Epiclusianone in Vitro and Preclinical in Vivo Models

Anticancer and Antineoplastic Activity

7-Epiclusianone, a tetraprenylated benzophenone (B1666685) isolated from plants of the Garcinia genus, notably Garcinia brasiliensis, has demonstrated significant anticancer and antineoplastic properties in a range of preclinical studies. springermedizin.denih.govresearchgate.net Research has highlighted its cytotoxic activity against various human cancer cell lines, including glioblastoma, lung, melanoma, kidney, ovarian, and prostate cancers. springermedizin.denih.govmdpi.com The compound's potential as an antineoplastic agent is underscored by its ability to influence critical cellular processes such as cell proliferation, cell cycle dynamics, and apoptosis in chemoresistant tumor models like glioblastoma. springermedizin.denih.govresearchgate.net Studies have shown that this compound inhibits the growth of numerous cancer cell types, inducing significant cell death in many of them. nih.govnih.gov Its multifaceted activity, which also includes anti-angiogenic and immunomodulatory effects, positions it as a promising lead compound for the development of new cancer therapies. mdpi.comnih.govnih.gov

Induction of Cell Cycle Arrest (e.g., G1/S Transition)

A primary mechanism behind the anticancer activity of this compound is its ability to induce cell cycle arrest, particularly at the G1/S transition phase. mdpi.comresearchgate.net This effect has been consistently observed in different cancer cell lines. In human lung adenocarcinoma A549 cells, treatment with this compound leads to a halt in the G1/S transition, which is considered the main mechanism of its antiproliferative action. mdpi.comresearchgate.net Similarly, in glioblastoma cell lines U251MG and U138MG, low concentrations of this compound effectively alter cell cycle progression. springermedizin.denih.govresearchgate.net Specifically, treatment with 10 μM of the compound resulted in an increased G1 population and a corresponding decrease in the S and G2/M populations. springermedizin.denih.gov This arrest at the G1 phase is further supported by the observed downregulation of cyclin A, a key protein for the G1/S transition. springermedizin.denih.gov The ability of ectopically expressed cyclin A to overcome G1 arrest suggests that the effect of this compound is at least partially mediated through the regulation of this cyclin. nih.gov

| Cell Line | Cancer Type | Effect on Cell Cycle | Key Findings | Reference |

|---|---|---|---|---|

| A549 | Lung Adenocarcinoma | Arrest at G1/S transition | Identified as the main antiproliferative mechanism. | mdpi.comresearchgate.net |

| U251MG | Glioblastoma | Increased G1 population, decreased G2/M population | Observed at a concentration of 10 μM. Accompanied by decreased cyclin A expression. | springermedizin.denih.gov |

| U138MG | Glioblastoma | Increased G1 population, decreased S and G2/M populations | Demonstrates concentration-dependent effects on cell cycle dynamics. | springermedizin.denih.gov |

Mechanisms of Apoptosis Induction (e.g., Caspase Activation, PARP Cleavage, Annexin V positivity)

This compound induces cancer cell death primarily through the activation of apoptosis. springermedizin.demdpi.com Evidence for apoptosis is demonstrated by a significant increase in Annexin V-positive cells following treatment. springermedizin.demdpi.com In glioblastoma cell lines U251MG and U138MG, a 48-hour treatment with 40 μM this compound led to a substantial increase in apoptotic cells, reaching 18.8% and 21.8%, respectively. springermedizin.denih.govresearchgate.net In A549 lung cancer cells, treatment with 10 μM and 20 μM of the compound also increased the percentage of Annexin V-positive cells to 5.89% and 8.93%, respectively. mdpi.com

The induction of apoptosis is further confirmed by an increase in the sub-G1 cell population, which is indicative of DNA fragmentation. springermedizin.denih.govresearchgate.net At higher concentrations (40 μM), this compound treatment significantly increased the number of cells in the sub-G1 phase in both U251MG and U138MG cell lines. springermedizin.denih.gov Mechanistically, this apoptotic process involves the activation of executioner caspases. nih.govresearchgate.net Studies have confirmed the activation of caspase-3 in response to this compound. nih.govresearchgate.net Activated caspases, such as caspase-3 and caspase-7, are known to cleave key cellular substrates, including poly(ADP-ribose) polymerase (PARP). frontiersin.orgresearchgate.netresearchgate.net The cleavage of PARP by caspases inactivates its DNA repair functions, a hallmark of apoptosis, and can generate fragments that may further promote the apoptotic cascade. frontiersin.orgnih.govnih.gov

Inhibition of Cell Proliferation and Clonogenic Capacity

This compound demonstrates potent, concentration-dependent inhibition of cell proliferation and viability across various cancer models. springermedizin.demdpi.com In glioblastoma cell lines U251MG and U138MG, it significantly inhibited cell viability after 48 hours of treatment. springermedizin.denih.gov The compound also showed superior antiproliferative activity in A549 lung cancer cells compared to the conventional chemotherapeutic agent cisplatin. mdpi.com

Crucially, this compound also impairs the long-term survival and reproductive integrity of cancer cells, as measured by the clonogenic assay. springermedizin.denih.gov This assay assesses the ability of a single cell to grow into a colony. In both U251MG and U138MG glioblastoma lines, treatment significantly reduced their colony-forming capacity, demonstrating a lasting effect even after the compound is removed. springermedizin.denih.govresearchgate.net This potent abrogation of clonogenic potential highlights its strong antineoplastic activity. springermedizin.deresearchgate.net

| Cell Line | Cancer Type | IC₅₀ Value (48h) | Effect on Clonogenic Capacity | Reference |

|---|---|---|---|---|

| U251MG | Glioblastoma | 23.00 ± 0.32 μM | Significantly reduced at 20 μM and 30 μM. | springermedizin.deresearchgate.net |

| U138MG | Glioblastoma | 18.52 ± 0.50 μM | Significantly reduced at 20 μM and 30 μM. | springermedizin.deresearchgate.net |

| A549 | Lung Adenocarcinoma | 16.13 ± 1.12 μM | Not reported in provided sources. | mdpi.comresearchgate.net |

| CCD-1059Sk (Normal) | Fibroblast | ~58 μM | Not applicable. | springermedizin.demdpi.com |

Modulation of Key Molecular Targets (e.g., Microtubules, Mitochondrial Membrane, Cathepsins, Cyclins)

The anticancer effects of this compound are mediated through its interaction with multiple molecular targets crucial for cancer cell survival and proliferation. mdpi.comresearchgate.net

Cyclins: As mentioned previously, this compound-induced G1 phase cell cycle arrest is associated with the downregulation of cyclin A expression in glioblastoma cells. springermedizin.denih.gov Cyclins are essential regulatory proteins that control the progression of the cell cycle, making them a key target.

Microtubules: The compound causes disorganization of the cellular cytoskeleton. mdpi.com Specifically, it has been shown to disrupt the normal networks of both microtubules and microfilaments in A549 lung cancer cells. mdpi.com Further investigation revealed that this compound acts by directly targeting tubulin, where it stabilizes and increases the rate of polymerization. mdpi.com The interaction between microtubules and mitochondria is critical for various cellular functions, and its disruption can impact cell health and integrity. nih.gov

Mitochondrial Membrane: The mitochondrial membrane has been identified as another potential target of this compound. mdpi.comresearchgate.net Alterations in the mitochondrial membrane potential are closely linked to the induction of apoptosis and the generation of reactive oxygen species (ROS). nih.gov

Cathepsins: Cathepsins are proteases that can be involved in tumor progression and invasion. This compound has been identified as a potential modulator of cathepsins, suggesting a mechanism for inhibiting cancer cell invasion. mdpi.comresearchgate.net

Anti-Angiogenic Effects

Beyond its direct cytotoxic effects on tumor cells, this compound exhibits anti-angiogenic properties, which are critical for restricting tumor growth and metastasis. mdpi.comnih.govresearchgate.net Angiogenesis, the formation of new blood vessels, is essential to supply nutrients to growing tumors. frontiersin.org Research has shown that this compound can significantly reduce tube formation in human umbilical vein endothelial cells (HUVECs), a key step in the angiogenic process. researchgate.net This inhibition of angiogenesis was observed at concentrations that were not cytotoxic, suggesting a direct anti-angiogenic mechanism. nih.gov By inhibiting angiogenesis, this compound may act to cut off the nutrient supply to tumors and prevent their continued growth. nih.gov

Immunomodulatory Properties in Preclinical Models

This compound has been shown to possess immunomodulatory properties, suggesting it can influence the host's immune response in the context of cancer. mdpi.comnih.govnih.gov The ability to modulate the immune system is a highly sought-after characteristic in cancer therapeutics, as it can complement direct cytotoxic and anti-angiogenic effects. mdpi.commedcraveonline.com While detailed mechanistic studies in preclinical cancer models are emerging, the compound has been noted for its anti-inflammatory effects in other experimental models, such as reducing mouse paw edema and inhibiting leukocyte recruitment. mdpi.com This dual capacity to directly target cancer cells while also modulating the immune and inflammatory response makes this compound a particularly interesting candidate for further development as a multi-targeting anticancer agent. mdpi.comnih.gov

Antimicrobial and Antibacterial Activity

This compound has demonstrated notable antimicrobial and antibacterial effects against a range of pathogens. thieme-connect.comresearchgate.net Its activity is particularly pronounced against Gram-positive bacteria, with studies highlighting its potential as a novel agent to combat oral pathogens and bacteria associated with conditions like bovine mastitis. researchgate.netmdpi.com

Inhibition of Bacterial Growth (e.g., Streptococcus mutans, Staphylococcus aureus)

Research has consistently shown the potent inhibitory effects of this compound on the growth of clinically relevant bacteria. Against Streptococcus mutans, a primary etiological agent of dental caries, this compound exhibited significant antimicrobial activity at low concentrations. ufba.brnih.gov In vitro studies determined its Minimum Inhibitory Concentration (MIC) to be between 1.25 and 2.5 µg/mL and its Minimum Bactericidal Concentration (MBC) to be between 10 and 20 µg/mL against S. mutans. researchgate.netufba.brnih.gov

The compound has also shown efficacy against Staphylococcus aureus, a versatile pathogen responsible for a wide array of infections. thieme-connect.com Furthermore, its activity extends to various Streptococcus species isolated from cases of bovine mastitis, where it has been shown to have a bacteriostatic effect, inhibiting bacterial proliferation. mdpi.com

Table 1: Inhibitory Concentrations of this compound against Various Bacteria

| Bacterium | MIC (µg/mL) | MBC (µg/mL) | Reference |

|---|---|---|---|

| Streptococcus mutans | 1.25 - 2.5 | 10 - 20 | researchgate.netufba.brnih.gov |

| Streptococcus agalactiae | 7.8 | 15.6 | mdpi.com |

| Streptococcus uberis | 7.8 | 31.3 | mdpi.com |

| Staphylococcus aureus | - | - | thieme-connect.com |

Disruption of Biofilm Formation and Physiology

A critical aspect of this compound's antibacterial activity is its ability to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. Biofilms are structured communities of bacteria encased in a self-produced matrix, which offers protection against host defenses and antimicrobial agents.

Inhibition of Glucan Synthesis and F-ATPase Activity

The mechanism behind this compound's antibiofilm activity involves the targeted inhibition of key enzymes. Glucans, synthesized by glucosyltransferases (Gtfs), are crucial for the adherence and accumulation of S. mutans on tooth surfaces. nih.gov this compound has been found to markedly inhibit the activity of GtfB and GtfC, the enzymes responsible for producing insoluble glucans. nih.govnih.govresearchgate.net At a concentration of 100 µg/mL, it can inhibit over 80% of their enzymatic activity. nih.govnih.gov Kinetic analyses revealed that the inhibition of GtfB is noncompetitive (mixed), while GtfC is inhibited uncompetitively. nih.govnih.govresearchgate.net

Furthermore, this compound disrupts the intracellular sugar metabolism of S. mutans by inhibiting the proton-translocating F-ATPase enzyme. nih.govoup.comnih.gov This enzyme is vital for maintaining the intracellular pH by pumping protons out of the cell, a crucial function for acid-tolerant bacteria like S. mutans. Inhibition of F-ATPase activity, with a reported 61.1% inhibition at 100 µg/mL, compromises the bacterium's ability to cope with acidic environments. nih.govoup.comnih.gov

Effects on Acidogenicity and Acid Tolerance of Microorganisms

By inhibiting F-ATPase, this compound directly impacts the acidogenicity (acid production) and acid tolerance of S. mutans. nih.govoup.comnih.gov The glycolytic pH drop, a measure of acid production from glucose, is significantly disrupted by this compound without affecting bacterial viability. nih.govoup.com This leads to a higher final pH in the presence of the compound, indicating reduced acid production and a diminished ability of the bacteria to tolerate acidic conditions. nih.govoup.comnih.gov This effect is observed in both planktonic cells and within mature biofilms. nih.gov The sensitization of bacterial cells to acidification is a key mechanism by which this compound exerts its anticariogenic potential. nih.govnih.gov

Antiparasitic Activity (e.g., Schistosoma mansoni, Trypanosoma cruzi)

In addition to its antibacterial properties, this compound has demonstrated promising activity against several parasites of medical importance. researchgate.netnih.govmdpi.com

In vitro studies have shown that this compound is active against the trypomastigote form of Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comnih.govacs.org However, this activity was not observed in in vivo studies with experimentally infected mice. nih.govacs.org

Significant research has focused on the effects of this compound against Schistosoma mansoni, a parasitic flatworm that causes schistosomiasis. researchgate.netcambridge.orgnih.gov In vitro, the compound exhibits potent schistosomicidal activity, causing damage to the parasite's tegument, which is its outer protective layer. researchgate.netcambridge.orgnih.gov

Mechanisms of Action against Parasites (e.g., Superoxide (B77818) Dismutase (SOD) Inhibition, Tegument Damage)

The primary mechanism of action of this compound against S. mansoni appears to be linked to the induction of oxidative stress. cambridge.org The compound has been shown to inhibit the activity of superoxide dismutase (SOD), an essential enzyme that protects the parasite from reactive oxygen species produced by the host's immune system. cambridge.orgnih.gov

Molecular docking studies have suggested strong interactions between this compound and the parasite's cytosolic superoxide dismutase (SmCtSOD). cambridge.orgnih.gov Experimental evidence confirms that this compound reduces SOD activity in parasite extracts at concentrations as low as 24.87 μM. cambridge.orgnih.govbvsalud.org This inhibition of SOD leads to an increase in lipid peroxidation, a marker of oxidative stress, at higher concentrations (≥99.48 μM). cambridge.orgnih.govbvsalud.org

The damage to the parasite's tegument is a direct consequence of this increased oxidative stress. cambridge.org The inhibition of SOD is considered to be at least partially responsible for the observed tegument detachment. cambridge.orgnih.govbvsalud.org However, it is suggested that SOD inhibition may be an additional effect rather than the sole cause of the antiparasitic action, as tegument blistering has been observed at concentrations that did not significantly reduce SOD activity. cambridge.org

Table 2: Effects of this compound on Schistosoma mansoni in vitro

| Effect | Concentration | Reference |

|---|---|---|

| Reduced SOD Activity | ≥24.87 μM | cambridge.orgnih.govbvsalud.org |

| Increased Lipid Peroxidation | ≥99.48 μM | cambridge.orgnih.govbvsalud.org |

| Tegument Damage | - | researchgate.netcambridge.orgnih.gov |

Anti-inflammatory and Antinociceptive Effects

This compound, a prenylated benzophenone isolated from plants of the Garcinia genus, has demonstrated significant anti-inflammatory and antinociceptive properties in various preclinical models. core.ac.uknih.gov Studies utilizing animal models of inflammation and pain have provided evidence of its potential as a therapeutic agent for inflammatory conditions. nih.govspringermedizin.de

In models of acute inflammation, such as carrageenan-induced paw edema in rats, orally administered this compound was shown to significantly reduce swelling. core.ac.uk The inhibitory effect on edema was comparable to that of the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). core.ac.uk For instance, at 4 hours post-carrageenan injection, a 5 mg/kg dose of this compound produced a 67.6% inhibition of edema, while 10 mg/kg of indomethacin resulted in a 56.8% inhibition. core.ac.uk

The compound's antinociceptive (pain-relieving) activity has been evaluated using several models. In the acetic acid-induced writhing test in mice, a model for visceral pain, this compound significantly decreased the number of writhing episodes in a dose-dependent manner. core.ac.uk Its efficacy was notable, with a 15 mg/kg dose causing a 73.6% reduction in writhing, compared to a 61.31% reduction by indomethacin. core.ac.uk

Further investigation using the formalin test, which assesses both neurogenic and inflammatory pain, revealed that this compound was effective in reducing pain in both the early (neurogenic) and late (inflammatory) phases. core.ac.uknih.gov This suggests that the compound may act through both central and peripheral mechanisms to alleviate pain. core.ac.uk The hot-plate test, a model for central antinociceptive activity, further supported this, as this compound increased the latency time to a thermal stimulus. core.ac.uknih.gov The antinociceptive effect in this model was blocked by naloxone, indicating a potential interaction with the opioid system. core.ac.uk

Table 1: Summary of Anti-inflammatory and Antinociceptive Effects of this compound in Preclinical Models

| Model | Effect Observed | Key Findings | Reference |

|---|---|---|---|

| Carrageenan-Induced Paw Edema (Rat) | Anti-inflammatory | Significant reduction in paw edema. Inhibition of 57.7% at a 5 mg/kg dose (3h). | core.ac.uk |

| Acetic Acid-Induced Writhing (Mouse) | Antinociceptive (Visceral Pain) | Dose-dependent reduction in writhing. 73.6% reduction at 15 mg/kg. | core.ac.uk |

| Formalin Test (Mouse) | Antinociceptive (Neurogenic & Inflammatory Pain) | Decreased licking time in both early and late phases. | core.ac.uknih.gov |

| Hot-Plate Test (Mouse) | Antinociceptive (Central) | Significant increase in reaction latency time. Effect blocked by naloxone. | core.ac.uknih.gov |

| Lipopolysaccharide-Induced Peritonitis (Rat) | Anti-inflammatory | Inhibition of leukocyte recruitment into the peritoneal cavity. | core.ac.uknih.gov |

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of this compound are linked to its ability to modulate key components of the inflammatory cascade. A crucial aspect of its mechanism is the inhibition of leukocyte migration. core.ac.uk In a rat model of peritonitis induced by lipopolysaccharide (LPS), this compound significantly reduced the recruitment of leukocytes to the peritoneal cavity. core.ac.uknih.gov This action is critical, as the excessive migration of neutrophils can contribute to tissue damage in inflammatory diseases. core.ac.uk The reduction in leukocyte migration may be due to the inhibition of one or more intracellular signaling pathways that mediate the inflammatory response. core.ac.uk

In addition to affecting cell migration, this compound has been shown to modulate the production of pro-inflammatory cytokines. mdpi.com In studies using THP-1 derived macrophages, the compound was found to increase the gene expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com This suggests that this compound may promote the polarization of naive (M0) macrophages towards a pro-inflammatory M1 phenotype, which is involved in anticancer responses. mdpi.com

Furthermore, investigations into the biochemical pathways involved in the neutrophil respiratory burst have shown that this compound can down-regulate the release of superoxide anions from these inflammatory phagocytes. nih.gov This effect appears to be controlled by a mechanism involving tyrosine protein phosphorylation and the direct stimulation of protein kinase C (PKC). nih.gov

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Expression in THP-1 Macrophages

| Cytokine | Effect | Model | Significance | Reference |

|---|---|---|---|---|

| TNF-α | Increased gene expression | THP-1 derived M0 macrophages | Suggests polarization towards M1 pro-inflammatory phenotype | mdpi.com |

| IL-6 | Increased gene expression | THP-1 derived M0 macrophages | Suggests polarization towards M1 pro-inflammatory phenotype | mdpi.com |

Antioxidant Mechanisms (e.g., Free Radical Scavenging)

The antioxidant properties of this compound have been investigated through various assays, revealing a complex profile. In standard in vitro antioxidant tests, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, the reducing power test, and the chelating power assay, this compound demonstrated low activity. nih.gov

However, the compound displayed potent activity in an ex vivo model focusing on the neutrophil respiratory burst, a key process in inflammation where phagocytes produce reactive oxygen species (ROS). nih.gov this compound was found to inhibit the generation of superoxide anions by neutrophils in a dose-dependent manner. nih.gov This inhibitory effect was observed when the respiratory burst was triggered by different stimuli, including N-formyl-methionyl-leucyl-phenylalanine (fMLP) and phorbol (B1677699) myristate acetate (B1210297) (PMA), which act through different signaling pathways. nih.gov

The results indicate that while this compound may not be a potent direct free radical scavenger, it effectively down-regulates inflammatory phagocyte superoxide anion release. nih.govresearchgate.net This suggests its antioxidant action in a biological context is primarily mediated by modulating cellular enzymatic pathways involved in ROS production, such as those controlled by tyrosine protein phosphorylation and protein kinase C, rather than by direct chemical quenching of free radicals. nih.gov

Table 3: Antioxidant Activity Profile of this compound

| Assay | Activity Level | Key Finding | Reference |

|---|---|---|---|

| DPPH Free Radical Scavenging | Low | Low in vitro antioxidant activity. | nih.gov |

| Reducing Power Test | Low | Low in vitro antioxidant activity. | nih.gov |

| Chelating Power Assay | Low | Low in vitro antioxidant activity. | nih.gov |

| Neutrophil Respiratory Burst (ex vivo) | Potent | Dose-dependent inhibition of superoxide anion generation. | nih.gov |

Other Reported Biological Activities (e.g., Antiallergic, Antiviral, Vasodilator, Antianaphylactic)

Beyond its anti-inflammatory and antioxidant effects, this compound has been credited with a spectrum of other biological activities in preclinical studies.

Antianaphylactic and Antiallergic Effects: Studies have addressed the compound's potential in allergic conditions. ebi.ac.uk Research has demonstrated the antianaphylactic properties of this compound, highlighting its potential to mitigate severe allergic reactions. springermedizin.deebi.ac.ukresearchgate.net

Vasodilator Effects: The compound exhibits complex, concentration-dependent effects on blood vessels. ebi.ac.uk At lower concentrations, this compound induces an endothelium-dependent vasodilator effect in rat aortic rings. ebi.ac.ukresearchgate.net This vasodilation appears to be mediated by nitric oxide. Conversely, at higher concentrations, it can induce a vasoconstrictor effect, which involves products derived from the cyclooxygenase and 5-lipoxygenase pathways. ebi.ac.uk

Antiviral Activity: The pharmacological investigation of polyisoprenylated benzophenones, including this compound, has noted their potential antiviral properties. researchgate.net Specifically, activity against the Human Immunodeficiency Virus (HIV) has been reported. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Epiclusianone and Its Analogues

Identification of Key Pharmacophoric Elements within the 7-Epiclusianone Scaffold

The significant biological activity of this compound is attributed to several key structural features that form its pharmacophore. These elements work in concert to facilitate interactions with biological targets.

Bicyclo[3.3.1]nonane-2,4,9-trione Core: This rigid, bridged-ring system serves as the central scaffold of the molecule. nih.govscielo.br Its conformationally restricted nature orients the appended functional groups in a specific three-dimensional arrangement, which is critical for target binding.

Enolized β-Diketone System: this compound exists in tautomeric forms due to its β-diketone moiety. mdpi.comnottingham.ac.uk This system, particularly the enol form, is crucial for its activity. The presence of strong intramolecular hydrogen bonds within this system influences its chemical reactivity and ability to interact with molecular targets. mdpi.com The tautomeric equilibrium can be influenced by the solvent, which may have implications for its biological activity in different physiological environments. mdpi.com

Prenyl (Isoprenyl) Groups: The molecule is decorated with three 3-methylbut-2-enyl groups, commonly known as prenyl groups. scielo.brnih.gov These lipophilic chains are significant contributors to the molecule's ability to interact with and penetrate biological membranes. The number and position of these isoprenyl units are critical determinants of bioactivity within the broader class of polyisoprenylated benzophenones. scielo.brredalyc.org

Benzoyl Group: The aromatic benzoyl group is another essential component. Its planar structure and potential for π-π stacking and hydrophobic interactions contribute significantly to the binding affinity of this compound to various protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. thieme-connect.com While extensive SAR studies have been performed on this compound and its analogues, detailed and specific QSAR studies for this particular compound are not extensively reported in the public literature.

However, the available data on various analogues make this class of compounds a prime candidate for future QSAR analysis. nottingham.ac.ukscispace.com A hypothetical QSAR study on this compound derivatives would involve quantifying its key structural features (descriptors) and correlating them with a measured biological activity, such as IC₅₀ values against a cancer cell line.

Key steps would include:

Descriptor Calculation: Quantifying physicochemical properties such as lipophilicity (logP), molar refractivity, and topological surface area, as well as 3D descriptors that define the molecule's shape and electronic properties (e.g., HOMO/LUMO energies).

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation linking the descriptors to the activity.

Validation: Rigorously testing the model's predictive power to ensure its reliability for forecasting the activity of new, unsynthesized analogues.

Such models could accelerate the discovery of more potent and selective derivatives by predicting their activity before their synthesis, thereby saving time and resources.

Computational Docking and Molecular Dynamics Simulations for Target Binding Predictions

To elucidate the mechanism of action of this compound, researchers have employed computational docking and molecular dynamics (MD) simulations to predict its binding modes and affinities with various protein targets. These in silico methods provide valuable insights at the molecular level.

For instance, molecular docking studies have shown that this compound can bind effectively to several enzymes:

Matriptase-1 (MT-SP1): This protein is implicated in breast cancer progression. Docking studies revealed that this compound has a strong binding energy of -8.4 kcal/mol with MT-SP1. Current time information in Bangalore, IN. Subsequent MD simulations confirmed the stability of the ligand-protein complex. Current time information in Bangalore, IN.

Schistosoma mansoni Superoxide (B77818) Dismutase (SmCtSOD): This enzyme is crucial for the parasite's defense against oxidative stress. Docking analysis suggested that this compound interacts strongly with allosteric cavities of SmCtSOD, which was corroborated by experimental data showing inhibition of the enzyme's activity.

β-Lactamase: In studies exploring the reversal of antibiotic resistance, this compound was shown to bind stably to β-lactamase, potentially inhibiting the enzyme and protecting β-lactam antibiotics from degradation.

Glucosyltransferases (GTFs): These enzymes from Streptococcus mutans are involved in dental biofilm formation. Docking analyses have demonstrated that this compound can bind to these enzymes, correlating with its observed inhibitory effect on biofilm development. nih.gov

These computational studies consistently highlight that the binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions involving the key pharmacophoric elements of this compound.

| Protein Target | Organism/Disease | Predicted Binding Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Matriptase-1 (MT-SP1) | Breast Cancer | -8.4 | Stable complex formation validated by MD simulations. Current time information in Bangalore, IN. |

| Superoxide Dismutase (SmCtSOD) | Schistosoma mansoni | Not explicitly quantified | Strong interaction at allosteric cavities, leading to enzyme inhibition. |

| β-Lactamase | Bacterial Resistance | Not explicitly quantified | Stable binding may explain reversal of ampicillin (B1664943) resistance. |

| Glucosyltransferase B/C | Streptococcus mutans (Dental Caries) | Not explicitly quantified | Inhibition of enzymatic activity, disrupting glucan synthesis. nih.gov |

Stereochemical Influence on Biological Activity

Stereochemistry plays a pivotal role in the biological activity of many natural products, and this compound is no exception. Its structure is closely related to its epimer, clusianone, with the primary difference being the configuration at the C7 carbon atom of the bicyclo[3.3.1]nonane core. uky.edu In this compound, the prenyl group at C7 has an endo orientation.

This seemingly minor structural change has significant consequences for the molecule's three-dimensional shape and, subsequently, its biological activity. X-ray crystallography has shown that the stereochemistry at C7 influences the conformation of the entire ring system and the localization of the intramolecular hydrogen bond in the enol system. This distinction in 3D structure is critical for how the molecule fits into the binding pocket of a target protein. For example, while both this compound and clusianone were found to be active against HIV, their potency and cytotoxicity profiles differed, which can be attributed to their distinct stereochemistry. nottingham.ac.uk

Impact of Synthetic Modifications and Derivatization on Bioactivity Profiles

To explore the SAR of this compound and develop analogues with improved properties, various synthetic modifications have been undertaken. These studies have provided crucial information on which parts of the molecule are essential for its activity and which can be altered.

Initial studies on clusianone, the C7 epimer of this compound, showed that alterations to the prenyl and hydroxyl groups can lead to a significant loss in cytotoxic activity, highlighting their importance. nottingham.ac.uk For instance, methylation of the enolic hydroxyl group or hydrogenation of the prenyl side chains often results in diminished or abolished bioactivity.

In a study on benzophenone (B1666685) derivatives designed to combat Leishmania amazonensis, it was found that increasing the lipophilicity of the substituents could enhance leishmanicidal activity. core.ac.uk While these were simpler benzophenones, the principle likely extends to the more complex this compound scaffold. The synthesis of a copper(II) complex of this compound was also reported, creating a new derivative with altered physicochemical properties and bacteriostatic activity against Streptococcus spp.

The total synthesis of this compound and its derivatives has been achieved, opening avenues for creating a library of analogues for systematic SAR studies. uky.edu These synthetic efforts allow for precise modifications that are not possible through isolation from natural sources alone, enabling a more thorough investigation of the pharmacophore.

| Parent Compound | Modification | Resulting Analogue/Derivative | Impact on Bioactivity |

|---|---|---|---|

| Clusianone (C7 epimer) | O-methylation of enolic hydroxyl | CMet | Significant loss in cytotoxicity. nottingham.ac.uk |

| Clusianone (C7 epimer) | Hydrogenation of prenyl groups | CHyd | Significant loss in cytotoxicity. nottingham.ac.uk |

| This compound | Complexation with Copper(II) | 7-epi-Cu | Exhibited bacteriostatic activity against Streptococcus spp. |

| Clusianone (C7 epimer) | O-alkylation with methyl acetate (B1210297) | CMeA | Demonstrated good anticancer activity against A549 and HK1 cells. nottingham.ac.uk |

Advanced Analytical Techniques for Characterization, Purity Assessment, and Quantification of 7 Epiclusianone

Development of Robust LC-MS/MS Methods for Trace Analysis and Metabolite Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful tool for the sensitive and selective analysis of 7-epiclusianone. ifremer.frmdpi.com This technique is particularly crucial for trace analysis, enabling the detection and quantification of the compound at very low concentrations in complex matrices, such as biological samples or plant extracts. ifremer.frcu.edu.eg

A key application of LC-MS/MS is in metabolite profiling, which involves identifying and quantifying the metabolites of this compound in biological systems. cu.edu.egresearchgate.net For instance, a detailed analysis of plasma samples from mice treated with this compound was performed using LC-MS/MS to understand its pharmacokinetic profile. researchgate.net This involves monitoring the parent compound and its metabolites over time to determine parameters like clearance and area under the curve (AUC). researchgate.net The high sensitivity and specificity of LC-MS/MS allow for the differentiation of this compound from its isomers and other closely related compounds, which is essential for accurate metabolite identification. cu.edu.eg

Researchers have developed and validated reversed-phase high-performance liquid chromatography-electrospray ionization mass spectrometry (RP-HPLC-ESI-MS/MS) methods for the simultaneous identification and quantification of this compound alongside other polyisoprenylated benzophenones like garcinol (B8244382) and isogarcinol. ifremer.fr These methods often utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity and sensitivity. ifremer.fr The validation of these methods typically includes assessing linearity, limits of detection (LOD) and quantification (LOQ), precision, and accuracy, ensuring reliable and reproducible results. ifremer.frresearchgate.net

Table 1: LC-MS/MS Method Parameters for this compound Analysis

| Parameter | Details | Reference |

| Chromatographic Column | RP-18 column | ifremer.fr |

| Mobile Phase | Gradient elution with acetonitrile-water-formic acid | ifremer.fr |

| Ionization Source | Electrospray Ionization (ESI) in negative mode | ifremer.fr |

| Mass Spectrometer | Triple Quadrupole | ifremer.fr |

| Detection Mode | Multiple Reaction Monitoring (MRM) | ifremer.fr |

| LOD | <1 ng | ifremer.fr |

| LOQ | <1 ng | ifremer.fr |

| Recovery | 94% to 104% | ifremer.fr |

LC-UV Stability-Indicating Methods for Degradation Product Analysis

Stability-indicating methods are crucial for assessing the intrinsic stability of a drug substance and for monitoring its degradation over time. ijpsonline.comufrgs.br For this compound, a stability-indicating method using liquid chromatography with ultraviolet (LC-UV) detection has been developed and validated. rsc.org This method is designed to separate the intact compound from its degradation products, allowing for accurate quantification of the parent drug and characterization of any impurities that may form under various stress conditions. rsc.org

Forced degradation studies are a key component of developing a stability-indicating method. researchgate.net In the case of this compound, these studies involved subjecting the compound to conditions such as acid and alkaline hydrolysis, oxidative stress, and thermal stress. rsc.org Under oxidative conditions using hydrogen peroxide, a single degradation product was observed. rsc.org The structure of this degradation product was elucidated using high-resolution mass spectrometry (HRMS), heteronuclear multiple bond correlation (HMBC) NMR, and attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy. rsc.org The analysis revealed a Baeyer–Villiger rearrangement, resulting in the formation of a novel prenylated benzophenone (B1666685), termed 7-epi-oxi-clusianone. rsc.org

The developed LC-UV method demonstrated specificity, linearity, precision, and accuracy, making it suitable for routine quality control and stability testing of this compound. rsc.org

Table 2: Forced Degradation Studies of this compound

| Stress Condition | Observation | Reference |

| Acid Hydrolysis | No significant degradation | rsc.org |

| Alkaline Hydrolysis | No significant degradation | rsc.org |

| **Oxidative Stress (H₂O₂) ** | Formation of one degradation product (7-epi-oxi-clusianone) | rsc.org |

| Thermal Stability | Stable | rsc.org |

NMR-Based Purity Assessment and Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of this compound. researchgate.netnih.gov Techniques such as ¹H NMR, ¹³C NMR, and DEPT (Distortionless Enhancement by Polarization Transfer) are used to confirm the compound's gross structure, including the characteristic resonances of the bicyclononane core. nih.goviucr.org

NMR is particularly valuable for studying the tautomeric equilibrium of this compound. This benzophenone can exist in multiple tautomeric forms, and NMR studies in different solvents, such as benzene-d6 (B120219) and chloroform-d3, have revealed the presence of two tautomeric forms in equilibrium. researchgate.netresearchgate.net Quantum chemical calculations of NMR chemical shifts have been employed to further investigate and confirm the prevalent tautomeric forms under experimental conditions. researchgate.net

For purity assessment, quantitative NMR (qNMR) can be utilized. This method allows for the determination of the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified reference standard of known purity. mestrelab.com While specific qNMR studies on this compound are not extensively detailed in the provided context, the high purity of isolated this compound (>99.85%) has been confirmed by HPLC, a technique often used alongside NMR for comprehensive purity analysis. researchgate.netspringermedizin.dethieme-connect.comthieme-connect.com NMR analysis, including 1D and 2D experiments like COSY, HSQC, and HMBC, provides detailed structural information that complements the quantitative data from other chromatographic techniques. mdpi.comunesp.br

Other Chromatographic and Electrophoretic Techniques for Quality Control and Research Applications

Beyond LC-MS/MS and LC-UV, a range of other chromatographic techniques are vital for the quality control and research of this compound. mdpi.comresearchgate.net High-performance liquid chromatography (HPLC) is a cornerstone for pharmaceutical analysis, offering high sensitivity and accuracy for both qualitative and quantitative assessments. thermofisher.com It is routinely used to determine the purity of this compound, with reported purity levels exceeding 99.85%. researchgate.netspringermedizin.de

Thin-layer chromatography (TLC) is another valuable technique, particularly for the initial analysis and fractionation of plant extracts containing this compound. springermedizin.deresearchgate.net TLC, often coupled with densitometry, provides a simple and cost-effective method for qualitative analysis and monitoring the purification process. mdpi.com

While specific applications of electrophoretic techniques for this compound are not prominently described, these methods offer potential for certain analytical challenges. slideshare.netslideshare.netuomustansiriyah.edu.iqijsred.com Capillary electrophoresis (CE), for instance, is a high-efficiency separation technique that could be applied to the analysis of charged derivatives or impurities of this compound. slideshare.net Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic capillary chromatography (MEKC), could be explored for specific research applications requiring high resolution and minimal sample consumption. slideshare.net

Pharmacokinetic and Metabolic Studies of 7 Epiclusianone Preclinical and Mechanistic Focus

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Animal Models

Preclinical ADME studies are fundamental to characterizing the disposition of a drug candidate in a living organism. nih.gov A key study investigated the pharmacokinetics of 7-Epiclusianone in both healthy and Schistosoma mansoni-infected mice, providing crucial in vivo data. nih.gov The analysis was conducted using a validated UPLC-MS/MS method to quantify the compound in plasma samples after administration. unifal-mg.edu.brnih.gov

In this pivotal study, pharmacokinetic parameters were determined following treatment. The data revealed significant differences in the compound's profile between healthy and infected animals. nih.gov In infected mice, the area under the plasma concentration-time curve (AUC) was substantially increased, while the apparent total clearance was decreased. unifal-mg.edu.brnih.gov This led to a longer half-life in the infected group, although the maximum plasma concentration (Cmax) was lower compared to healthy mice. nih.gov These alterations suggest that the pathological state of the host, in this case, murine schistosomiasis, can significantly impact the pharmacokinetic behavior of this compound, possibly due to disease-induced changes in liver function where the parasites and their eggs are located. unifal-mg.edu.brnih.gov

Interactive Table: Pharmacokinetic Parameters of this compound in Healthy vs. S. mansoni-Infected Mice

| Parameter | Healthy Mice | S. mansoni-Infected Mice | Unit |

| AUC (0-∞) | 20846 | 32438 | ng.h/mL |

| Apparent Total Clearance (CL/F) | 0.006 | 0.004 | L/h/kg |

| Half-life (t1/2) | 1.73 | 6.11 | h |

| Maximum Plasma Concentration (Cmax) | 5427.5 | 3321.0 | ng/mL |

Data sourced from a study by Magalhães et al., 2018. nih.gov

These findings underscore the importance of evaluating pharmacokinetics within the context of the target disease model, as physiological changes can alter drug exposure and residence time in the body. nih.gov

In Vitro Metabolic Stability and Metabolite Identification (e.g., using Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are a cornerstone of early drug discovery, used to predict a compound's hepatic clearance in vivo. labcorp.com These assays typically involve incubating the test compound with liver subcellular fractions like microsomes or with whole liver cells (hepatocytes). admescope.com Liver microsomes contain a high concentration of Phase I drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs), while hepatocytes contain both Phase I and Phase II enzymes, offering a more complete picture of metabolic activity. labcorp.comadmescope.com The rate of disappearance of the parent compound over time is measured, allowing for the calculation of parameters like intrinsic clearance (CLint) and half-life. labcorp.com

Following incubation, metabolite identification is performed, often using high-resolution mass spectrometry (HR-MS), to determine the chemical structures of the metabolites formed. admescope.comnih.gov This process is crucial for several reasons: it identifies "soft spots" in the molecule prone to metabolism, helps understand potential differences in metabolism across species, and determines if metabolites are pharmacologically active or potentially toxic. admescope.comeurofinsdiscovery.com

While these methods are standard practice in drug development, specific studies detailing the in vitro metabolic stability or identifying the metabolites of this compound using human or animal liver microsomes or hepatocytes are not available in the reviewed scientific literature. Research on other natural polyisoprenylated benzophenones, like garcinol (B8244382), has been a subject of pharmacokinetic studies, but direct metabolic data for this compound is lacking. nih.govnih.gov

Enzyme Kinetics of Biotransformation Pathways (e.g., Cytochrome P450 Involvement)

The Cytochrome P450 (CYP) superfamily of enzymes is the primary system responsible for the oxidative metabolism of most drugs. mdpi.com Identifying which specific CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19) are responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. realmofcaring.orguniroma1.it This is typically investigated using a panel of recombinant human CYP enzymes or through chemical inhibition studies in human liver microsomes. realmofcaring.org

Enzyme kinetics studies determine key parameters like the Michaelis-Menten constant (Km), which reflects the enzyme's affinity for the substrate, and the maximum reaction velocity (Vmax). These values are essential for understanding the efficiency of the metabolic process and for building predictive pharmacokinetic models. scispace.com

To date, specific enzyme kinetic studies to identify the biotransformation pathways and the particular CYP450 enzymes involved in the metabolism of this compound have not been published. For other complex natural products, it has been shown that multiple CYP enzymes can be involved in their metabolism. realmofcaring.org For instance, studies on cannabidiol (B1668261) identified CYP3A4 and CYP2C19 as major enzymes in its hydroxylation. realmofcaring.org Without experimental data for this compound, its metabolic pathways and the potential for CYP-mediated drug interactions remain unknown.

Preclinical Bioavailability and Systemic Exposure Considerations

Bioavailability, the fraction of an administered dose of unchanged drug that reaches systemic circulation, is a critical pharmacokinetic property. Poor bioavailability can limit the therapeutic potential of an otherwise active compound. researchgate.net Natural products, in particular, can face challenges with bioavailability. mdpi.com

The pharmacokinetic study in mice provided significant insights into the systemic exposure of this compound. nih.gov The compound was detected in the plasma of mice after oral administration, demonstrating that it is absorbed into the bloodstream. unifal-mg.edu.brnih.gov In a study evaluating its schistosomicidal activity, oral doses of 300 mg/kg resulted in a 56% reduction in worm burden, indicating that sufficient systemic exposure was achieved to exert a biological effect in vivo. nih.govresearchgate.net

The increased AUC and half-life observed in infected mice suggest that the disease state enhances systemic exposure, which could be beneficial for efficacy but may also have toxicological implications that require further investigation. nih.gov However, many natural polyisoprenylated benzophenones are known to have effects on cellular transport proteins like P-glycoprotein (P-gp), which can influence their absorption and disposition. japsonline.comjapsonline.com While specific bioavailability studies for this compound have not been detailed, the existing in vivo efficacy and pharmacokinetic data confirm it achieves systemic circulation, though optimizing its delivery and bioavailability could be a focus of future research. nih.govresearchgate.netwjarr.com

Future Research Directions and Emerging Applications of 7 Epiclusianone in Chemical Biology

Exploration of Novel Biological Targets and Pathways

7-Epiclusianone is recognized as a multi-target compound, a characteristic common to many natural products that allows them to influence multiple cellular pathways simultaneously. nih.gov Initial studies have identified several molecular targets, including microtubules, the mitochondrial membrane, cathepsins, and cyclins. nih.gov Further research has confirmed its direct interaction with and stabilization of tubulin, leading to cell cycle arrest, and its inhibitory effects on tyrosine kinases like ALK (C1156Y) and JAK3. nih.gov This multi-targeting ability contributes to its observed anticancer, anti-angiogenesis, and immune-regulating properties. nih.gov

Future research will likely focus on identifying a more comprehensive list of its molecular targets. The compound's ability to inhibit the growth of a wide spectrum of cancer cell lines suggests that more targets are yet to be discovered. nih.gov Beyond cancer, this compound has shown potent activity against various pathogens. For instance, it inhibits glucan synthesis in Streptococcus mutans, a key bacterium in dental caries, by targeting glucosyltransferases (GTFs), particularly GTF C. oup.com In Schistosoma mansoni, the parasite responsible for schistosomiasis, in-silico and in-vitro studies suggest that this compound inhibits the cytosolic superoxide (B77818) dismutase (SmCtSOD), an enzyme crucial for protecting the parasite from oxidative stress. cambridge.org